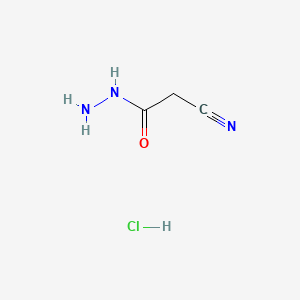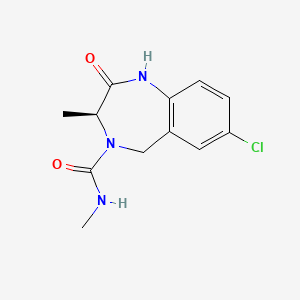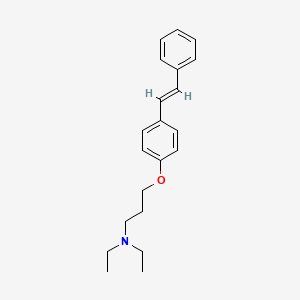
Cyacetacide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyacetacide hydrochloride, also known as cyanoacetohydrazide hydrochloride, is a biochemical compound with the molecular formula C3H5N3O.HCl and a molecular weight of 135.55 g/mol . It is a derivative of cyanoacetic acid hydrazide and is known for its antibacterial and anthelmintic properties . This compound has been used in the past as an anti-tuberculosis agent and is currently used in Russia for the treatment of various forms of tubercular lesions of the eye .
準備方法
Cyacetacide hydrochloride can be synthesized by boiling ethyl or methyl cyanoacetate with hydrazine hydrate in alcohol . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Cyacetacide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
科学的研究の応用
Cyacetacide hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of cyacetacide hydrochloride involves its interaction with bacterial cells, leading to the inhibition of bacterial growth. It targets specific molecular pathways in the bacteria, disrupting their normal function and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is known to exert its effects through multiple mechanisms .
類似化合物との比較
Cyacetacide hydrochloride is similar to other cyanoacetohydrazides, such as cyanoacetic acid hydrazide and cyanoacetylhydrazide . it is unique in its specific antibacterial and anthelmintic properties, making it particularly useful in the treatment of tubercular lesions. Other similar compounds include thiadiazole, oxadiazole, and various fused heterocycles, which are also used in the synthesis of biologically active compounds .
特性
CAS番号 |
5897-13-2 |
|---|---|
分子式 |
C3H6ClN3O |
分子量 |
135.55 g/mol |
IUPAC名 |
2-cyanoacetohydrazide;hydrochloride |
InChI |
InChI=1S/C3H5N3O.ClH/c4-2-1-3(7)6-5;/h1,5H2,(H,6,7);1H |
InChIキー |
CEOVDOULQCPTMU-UHFFFAOYSA-N |
正規SMILES |
C(C#N)C(=O)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)











